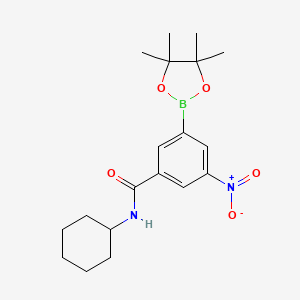

3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

3-Nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-functionalized benzamide derivative. Its structure features a nitro group at position 3, a cyclohexylamide substituent at the benzamide nitrogen, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at position 4. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic ester moiety .

Properties

IUPAC Name |

N-cyclohexyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-13(11-16(12-14)22(24)25)17(23)21-15-8-6-5-7-9-15/h10-12,15H,5-9H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGOKBMAWPQJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A common method for introducing pinacol boronate esters involves coupling a halogenated benzamide precursor with bis(pinacolato)diboron (B₂Pin₂). For example:

Reaction Conditions

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Potassium acetate (KOAc, 2 equiv)

-

Solvent : 1,4-Dioxane, 95°C, 12–24 h

Example Protocol

A mixture of 3-nitro-5-bromo-N-cyclohexylbenzamide (1.0 equiv), B₂Pin₂ (1.8 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (2 equiv) in dioxane is degassed and heated at 95°C. Purification by silica gel chromatography yields the boronate ester.

Nickel-Catalyzed Borylation

Nickel catalysts offer a cost-effective alternative for substrates sensitive to palladium:

Reaction Conditions

-

Catalyst : Dichlorobis(trimethylphosphine)nickel (NiCl₂(PMe₃)₂, 1 mol%)

-

Additives : Cesium fluoride (CsF, 2 equiv)

-

Solvent : 1,4-Dioxane, 100°C, 12 h

Nitration of the Aromatic Ring

Nitration is typically performed early to avoid boronate ester decomposition. Direct nitration of 5-bromo-N-cyclohexylbenzamide using nitric acid/sulfuric acid introduces the nitro group at the 3-position.

Reaction Conditions

-

Nitrating Agent : Fuming HNO₃ (1.2 equiv)

-

Solvent : Concentrated H₂SO₄, 0°C → rt, 2 h

-

Yield : 60–70% (estimated)

Challenges : Regioselectivity must be controlled to ensure nitration occurs para to the amide group and meta to the boronate ester.

Amidation with Cyclohexylamine

The amide bond is formed via coupling of 3-nitro-5-bromobenzoic acid with cyclohexylamine. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Reaction Conditions

-

Coupling Agents : EDCI (1.5 equiv), HOBt (1.5 equiv)

-

Base : Triethylamine (2 equiv)

-

Solvent : Dichloromethane (DCM), rt, 3 h

Protocol : 3-Nitro-5-bromobenzoic acid, EDCI, HOBt, and cyclohexylamine are stirred in DCM. The crude product is purified via column chromatography.

Acid Chloride Route

Reaction Conditions

-

Reagent : Thionyl chloride (SOCl₂) to generate acid chloride

-

Solvent : THF, 0°C → rt, 12 h

-

Yield : 70–80% (estimated)

Integrated Synthetic Routes

Route A: Boronation → Nitration → Amidation

-

Borylation : 5-Bromo-N-cyclohexylbenzamide → 5-(BPin)-N-cyclohexylbenzamide (79% yield).

-

Nitration : Introduces nitro group (60–70% yield).

-

Amidation : Already complete in this route.

Advantages : Avoids exposing the boronate ester to nitration conditions.

Route B: Nitration → Boronation → Amidation

-

Nitration : 5-Bromobenzoic acid → 3-nitro-5-bromobenzoic acid.

Challenges : Boronate ester stability during nitration may reduce yields.

Optimization and Challenges

Catalytic System Comparison

| Catalyst | Temperature (°C) | Yield (%) | Cost |

|---|---|---|---|

| Pd(dppf)Cl₂ | 95 | 79 | High |

| NiCl₂(PMe₃)₂ | 100 | 75 | Low |

Palladium catalysts offer higher yields but at greater expense. Nickel is preferable for large-scale synthesis.

Functional Group Compatibility

-

Boronate Esters : Susceptible to hydrolysis under acidic conditions; avoid early nitration.

-

Nitro Groups : Electron-withdrawing nature directs subsequent electrophilic substitutions.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, lithium aluminum hydride, and various bases. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups onto the benzene ring .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

One of the notable applications of this compound is in the field of antiparasitic drug development. Research has indicated that derivatives of nitroaromatic compounds exhibit activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound's structure allows for modifications that enhance its lipophilicity and bioactivity, making it a candidate for further optimization in drug design aimed at combating HAT .

Mechanism of Action

The mechanism by which this compound exerts its antiparasitic effects involves the inhibition of Trypanosome Alternative Oxidase (TAO), an essential enzyme for the parasite's aerobic respiration. Studies have shown that compounds designed around this framework can lead to effective inhibition of TAO, thus impairing the growth and survival of T. brucei .

Materials Science

Boron-Doped Polymers

The presence of boron in 3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide allows for its application in synthesizing boron-doped polymers. These materials are investigated for their unique electronic properties and potential use in organic electronics and photonic devices. The incorporation of such compounds can enhance the conductivity and stability of polymer matrices .

Photochemical Applications

This compound can also be utilized in light-mediated synthesis processes. Its structural features enable it to act as a photoinitiator or catalyst in various photochemical reactions. This application is particularly relevant in developing sustainable chemical processes that rely on light as an energy source .

Environmental Studies

Environmental Monitoring

The compound's ability to act as a sensor for environmental pollutants has been explored. Its unique chemical structure allows it to interact with various environmental contaminants, facilitating the detection and quantification of these substances in different matrices. This application is crucial for developing methods to monitor pollution levels and assess environmental health .

Case Studies

Mechanism of Action

The mechanism of action of 3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The dioxaborolane moiety can participate in borylation reactions, facilitating the formation of new carbon-boron bonds .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related benzamide derivatives containing the pinacol boronic ester group and their distinguishing features:

Electronic and Steric Effects

- Nitro Group (Target Compound) : The nitro group at position 3 is strongly electron-withdrawing, enhancing the electrophilicity of the boronic ester for cross-coupling reactions compared to analogs with electron-donating groups (e.g., methyl or phenyl) .

- This contrasts with linear alkyl or phenylamide groups in analogs .

- Fluoro vs. Nitro (Comparison with ) : While both are electron-withdrawing, the nitro group has a greater inductive effect, making the target compound more reactive but less stable under basic conditions.

Biological Activity

3-Nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 1309978-67-3) is a compound of interest due to its potential biological activities. The nitro group in its structure suggests various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. This article reviews the biological activities associated with this compound based on recent research findings.

Mechanisms of Biological Activity

The biological activity of nitro compounds like this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro compounds are known for their ability to act against various microorganisms. They typically undergo reduction to form reactive intermediates that bind covalently to DNA, leading to cellular damage and death . For instance, nitrobenzamides have demonstrated effectiveness against pathogens such as H. pylori and M. tuberculosis.

- Anti-inflammatory Effects : Nitro derivatives can inhibit inflammatory pathways by acting on enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). Research indicates that certain nitro compounds can reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α .

- Antitumor Activity : The compound's ability to target hypoxic tumor environments makes it a candidate for cancer therapy. Nitro groups enhance the reactivity of compounds in hypoxic conditions typical of many tumors .

Case Studies and Research Findings

Several studies have examined the biological activity of nitro-containing compounds similar to this compound:

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can its structural integrity be verified?

- Methodological Answer : The compound’s synthesis involves coupling reactions, leveraging the boronate ester moiety for cross-coupling (e.g., Suzuki-Miyaura). A typical procedure includes:

- Step 1 : Nitration of the benzamide precursor under controlled conditions (e.g., mixed acid systems) to introduce the nitro group.

- Step 2 : Cyclohexylamine conjugation via amide bond formation, using reagents like acid chlorides and triethylamine in chloroform .

- Step 3 : Boronate ester introduction via palladium-catalyzed coupling, optimized with bases like DBU in DMF .

Characterization : Use H/C NMR to confirm substituent positions, HPLC for purity (>95%), and mass spectrometry for molecular weight validation. X-ray crystallography (if crystalline) resolves stereoelectronic effects .

Q. How can researchers assess the hydrolytic stability of the dioxaborolane ring under aqueous conditions?

- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 4–9) at 25–50°C. Monitor boronate ester degradation via:

- HPLC : Track parent compound depletion.

- B NMR : Detect boron-containing hydrolysis products.

- Control : Include antioxidants (e.g., BHT) to isolate hydrolytic vs. oxidative pathways. Statistical design of experiments (DoE) minimizes trials while maximizing data robustness .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency using this compound as a boronate donor?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), and Buchwald-Hartwig catalysts with aryl halides.

- Solvent/Base Optimization : Use DMF/HO or THF with KCO/CsCO to balance reactivity and solubility.

- Kinetic Analysis : Employ in situ IR or Raman spectroscopy to monitor reaction progress. AI-driven parameter optimization (e.g., COMSOL Multiphysics) predicts ideal conditions .

Q. How can computational modeling predict the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electron density (e.g., nitro group’s meta-directing effects) and predict sites for halogenation/sulfonation.

- Docking Studies : If bioactive, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with SAR data from analogous benzamides .

Q. How should researchers address contradictions in reported synthetic yields for similar nitrobenzamide derivatives?

- Methodological Answer :

- Systematic Replication : Vary parameters (solvent purity, catalyst loading, temperature) to identify critical factors.

- DoE : Apply fractional factorial designs to isolate variables affecting yield.

- Meta-Analysis : Compare datasets from PubChem and ChemSpider to identify outlier conditions .

Data-Driven Research Questions

Q. What advanced techniques elucidate the nitro group’s impact on the compound’s spectroscopic properties?

- Methodological Answer :

- Vibrational Spectroscopy : FT-IR and Raman spectra correlate nitro stretching frequencies (1520–1350 cm) with conjugation effects.

- TD-DFT : Predict UV-Vis absorption maxima and compare with experimental data (e.g., λ in acetonitrile).

- Solid-State NMR : Resolve crystallographic packing effects on chemical shifts .

Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Train models on ADMET datasets (e.g., LogP, CYP450 inhibition) using tools like MOE or Schrödinger.

- Generative AI : Propose novel derivatives with retained boronate reactivity but enhanced solubility (e.g., PEGylation).

- Validation : Prioritize candidates for synthesis based on Pareto optimization of predicted properties .

Experimental Design & Validation

Q. What protocols ensure reproducibility in scaling up the synthesis from milligram to gram quantities?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline HPLC and ReactIR for real-time monitoring.

- Purification : Compare column chromatography vs. recrystallization efficiency using DoE.

- Stress Testing : Expose intermediates to thermal/oxidative stress to identify stability thresholds .

Q. How can researchers validate the compound’s role as a boron delivery agent in neutron capture therapy?

- Methodological Answer :

- In Vitro Testing : Measure B uptake in cancer cell lines via ICP-MS.

- Neutron Irradiation : Collaborate with nuclear facilities to assess dose-dependent cytotoxicity.

- Comparative Studies : Benchmark against clinical agents like BPA (boronophenylalanine) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 148–152°C | |

| LogP (Octanol-Water) | Shake-Flask/HPLC | 3.2 ± 0.3 | |

| Suzuki Coupling Yield | PdCl(dppf), KCO | 78–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.